molecular formula C8H8F3IN2 B13129269 2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

Cat. No.: B13129269
M. Wt: 316.06 g/mol
InChI Key: MGOHINCJFPIVMT-UHFFFAOYSA-N
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Description

2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C8H8F3IN2 It is a derivative of pyridine, characterized by the presence of an iodine atom and a trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the halogenation of a pyridine derivative, followed by nucleophilic substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of microwave reactors and sealed ampoules can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is unique due to the combination of its iodine, trifluoromethyl, and ethan-1-amine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H8F3IN2

Molecular Weight

316.06 g/mol

IUPAC Name

2-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8F3IN2/c9-8(10,11)5-3-6(12)7(1-2-13)14-4-5/h3-4H,1-2,13H2

InChI Key

MGOHINCJFPIVMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)CCN)C(F)(F)F

Origin of Product

United States

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